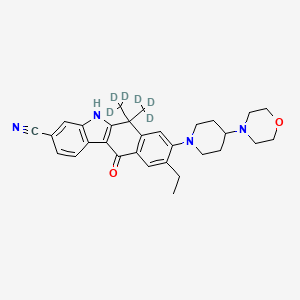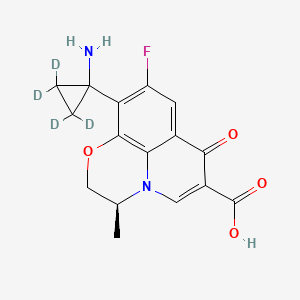
Pazufloxacin-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pazufloxacin-d4 is a deuterium-labeled derivative of Pazufloxacin, a fluoroquinolone antibiotic. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Pazufloxacin. The incorporation of deuterium atoms into the molecular structure of this compound allows for more precise tracking and quantification in various biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pazufloxacin-d4 involves the incorporation of deuterium atoms into the Pazufloxacin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions within the molecule .
Industrial Production Methods
Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and controlled reaction conditions to ensure high yield and purity of the final product. The production process is optimized to minimize the use of expensive deuterated reagents and to ensure the safety and efficiency of the operation .
Análisis De Reacciones Químicas
Types of Reactions
Pazufloxacin-d4, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of various oxidized derivatives, while reduction may yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Pazufloxacin-d4 is widely used in scientific research for various applications, including:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, making it useful for studying the absorption, distribution, metabolism, and excretion of Pazufloxacin
Metabolic Pathway Analysis: The compound is used to investigate the metabolic pathways and identify metabolites of Pazufloxacin in different biological systems
Drug Development: This compound is used in the development of new drugs and formulations by providing insights into the pharmacokinetics and metabolism of Pazufloxacin
Mecanismo De Acción
Pazufloxacin-d4 exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and transcription. The inhibition of these enzymes leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death . The deuterium labeling does not alter the mechanism of action but allows for more precise tracking and analysis of the compound in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.
Levofloxacin: A fluoroquinolone antibiotic used to treat a variety of bacterial infections.
Moxifloxacin: A broad-spectrum fluoroquinolone antibiotic used to treat respiratory and skin infections.
Uniqueness of Pazufloxacin-d4
This compound is unique due to its deuterium labeling, which allows for more precise tracking and quantification in pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research, particularly in the study of Pazufloxacin’s pharmacokinetics and metabolism .
Propiedades
Fórmula molecular |
C16H15FN2O4 |
|---|---|
Peso molecular |
322.32 g/mol |
Nombre IUPAC |
(2S)-6-(1-amino-2,2,3,3-tetradeuteriocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
InChI |
InChI=1S/C16H15FN2O4/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22/h4-5,7H,2-3,6,18H2,1H3,(H,21,22)/t7-/m0/s1/i2D2,3D2 |
Clave InChI |
XAGMUUZPGZWTRP-QGCZFKLISA-N |
SMILES isomérico |
[2H]C1(C(C1(C2=C(C=C3C4=C2OC[C@@H](N4C=C(C3=O)C(=O)O)C)F)N)([2H])[2H])[2H] |
SMILES canónico |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


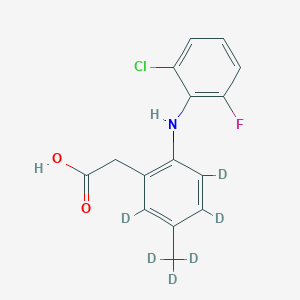
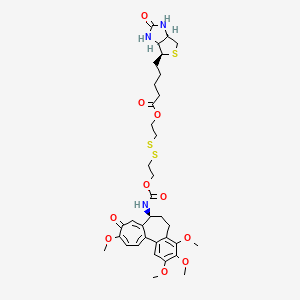
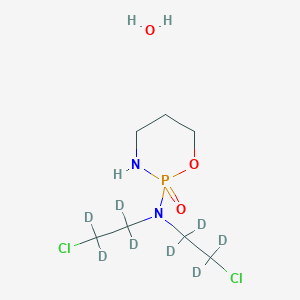
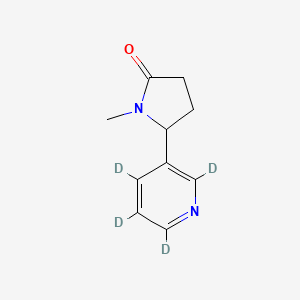
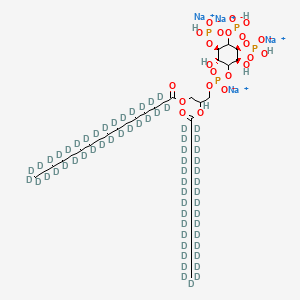
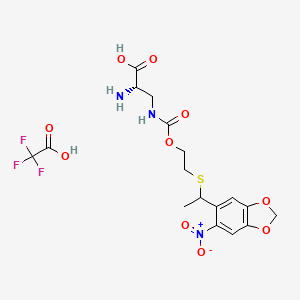
![(2R,3R,4S,5R,6R)-2-[[(1S,2R,4S,5R,8R,9S,10R,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B15142569.png)


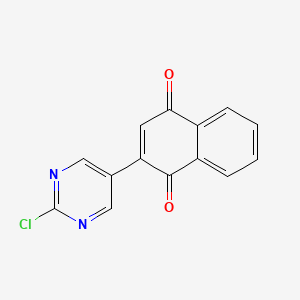
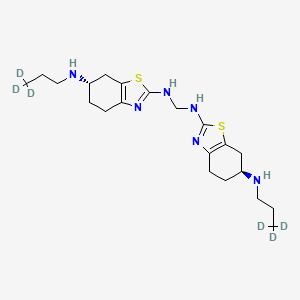
![1-chloro-N-[(3-chloro-4-cyanophenyl)-[(2R,4S)-4-hydroxypyrrolidin-2-yl]methyl]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B15142608.png)
